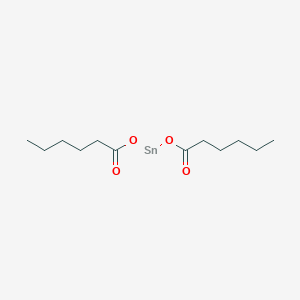
STANNOUS CAPROATE PRACTICAL GRADE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
STANNOUS CAPROATE PRACTICAL GRADE is an organotin compound characterized by the presence of two hexanoyloxy groups attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, materials science, and medicine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of di(hexanoyloxy)tin typically involves the reaction of tin(IV) chloride with hexanoic acid in the presence of a suitable base. The reaction proceeds as follows:
SnCl4+2C6H11COOH→Sn(OCOC5H11)2+2HCl
The reaction is usually carried out in an inert atmosphere to prevent the oxidation of tin and is followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of di(hexanoyloxy)tin involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: STANNOUS CAPROATE PRACTICAL GRADE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert di(hexanoyloxy)tin to lower oxidation states of tin.
Substitution: The hexanoyloxy groups can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkoxides like sodium methoxide are employed.
Major Products:
Oxidation: Tin oxides (e.g., SnO2).
Reduction: Lower oxidation state tin compounds (e.g., Sn(II) derivatives).
Substitution: Various organotin derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Characteristics
- Appearance : Off-white powder
- Molecular Weight : 293.88 g/mol
- Purity : Typically around 97%
- Storage Conditions : Should be stored at room temperature in a sealed container
Catalytic Applications
Stannous caproate serves as an effective catalyst in several chemical reactions, particularly in the polymerization processes:
- Polyurethane Production : It is commonly used as a catalyst in the production of flexible polyurethane foams, which are utilized in bedding and furniture manufacturing. The compound facilitates the reaction between polyols and isocyanates to form polyurethane polymers .
- Ring-Opening Polymerization (ROP) : Stannous caproate can initiate ROP of cyclic esters, such as lactides, leading to the synthesis of polylactic acid (PLA). This application is significant for producing biodegradable plastics .
Applications in Drug Delivery Systems
The biocompatibility and biodegradability of polymers synthesized using stannous caproate make it suitable for pharmaceutical applications:
- Polycaprolactone (PCL) Synthesis : Stannous caproate is employed in the synthesis of PCL, a polymer that has gained attention for drug delivery applications due to its slow degradation rate and ability to be functionalized. PCL can be used to create drug delivery systems that respond to specific stimuli .
- Anticancer Drug Delivery : Research indicates that PCL-based systems can encapsulate anticancer drugs effectively, allowing for controlled release and targeted therapy. The low toxicity of tin(II) ions enhances its suitability for medical applications .
Industrial Applications
Beyond catalysis and pharmaceuticals, stannous caproate finds use in various industrial processes:
- Stabilizers : The compound acts as a stabilizer in food products, particularly in tomato-based items where it helps maintain quality during processing and storage .
- Coatings and Adhesives : It can also be utilized in coatings and adhesives where its catalytic properties enhance the curing processes.
Case Study 1: Polyurethane Foam Production
In a study examining the efficiency of stannous caproate as a catalyst for polyurethane foam production, it was found that varying concentrations of the catalyst significantly influenced foam density and mechanical properties. Optimal results were achieved with concentrations around 0.5% by weight, leading to improved flexibility and durability of the final product.
Case Study 2: Drug Delivery Systems
A recent investigation into PCL synthesized with stannous caproate demonstrated its potential in delivering anticancer drugs. The study reported that drug-loaded PCL micelles exhibited a controlled release profile over several days, effectively maintaining therapeutic levels while minimizing side effects.
Wirkmechanismus
The mechanism by which di(hexanoyloxy)tin exerts its effects varies depending on the application:
Vergleich Mit ähnlichen Verbindungen
STANNOUS CAPROATE PRACTICAL GRADE can be compared with other organotin compounds such as:
Di-n-butyltin oxide (DBTO): Used as a catalyst in esterification reactions and as a stabilizer for PVC.
Di-n-octyltin oxide (DOTO): Similar applications as DBTO but with different solubility and reactivity profiles.
Dimethyltin dichloride (DMTC): Used in the production of polyurethane catalysts and as a coating material for glass.
Uniqueness: this compound is unique due to its specific hexanoyloxy ligands, which impart distinct solubility and reactivity characteristics compared to other organotin compounds. This makes it particularly suitable for applications requiring specific solubility and reactivity profiles.
Eigenschaften
CAS-Nummer |
13170-69-9 |
|---|---|
Molekularformel |
C12H22O4Sn |
Molekulargewicht |
349 g/mol |
IUPAC-Name |
di(hexanoyloxy)tin |
InChI |
InChI=1S/2C6H12O2.Sn/c2*1-2-3-4-5-6(7)8;/h2*2-5H2,1H3,(H,7,8);/q;;+2/p-2 |
InChI-Schlüssel |
RRBRFYNWESTLOL-UHFFFAOYSA-L |
SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Kanonische SMILES |
CCCCCC(=O)O[Sn]OC(=O)CCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















